molecular formula C39H44F4N4O11S2 B11929191 Tfax 488,tfp

Tfax 488,tfp

Cat. No.: B11929191
M. Wt: 884.9 g/mol
InChI Key: CLDXHCOMIZOUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

TFAX 488, TFP is synthesized through a series of chemical reactions involving the introduction of fluorophores and reactive groups. The compound is typically prepared by reacting a suitable fluorophore with a tetrafluorophenyl (TFP) ester moiety. This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of TFAX 488, TFP involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

TFAX 488, TFP primarily undergoes substitution reactions due to the presence of the TFP ester group. It reacts efficiently with primary amines to form stable dye-protein conjugates .

Common Reagents and Conditions

The common reagents used in the reactions involving TFAX 488, TFP include primary amines and buffers to maintain the pH. The reactions are typically carried out at room temperature to ensure optimal conjugation .

Major Products Formed

The major products formed from the reactions of TFAX 488, TFP are dye-protein conjugates. These conjugates are highly photostable and exhibit bright fluorescence, making them suitable for various imaging applications .

Scientific Research Applications

TFAX 488, TFP is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

TFAX 488, TFP exerts its effects through the formation of stable conjugates with proteins or antibodies. The TFP ester group reacts with primary amines, forming a covalent bond that results in highly photostable and bright fluorescent conjugates. This mechanism allows for precise labeling and imaging of biological samples .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to TFAX 488, TFP include:

  • Alexa Fluor 488
  • FITC (Fluorescein isothiocyanate)
  • Cy2
  • ATTO 488

Uniqueness

TFAX 488, TFP stands out due to its exceptional photostability and brightness. Unlike other dyes, it is less susceptible to spontaneous hydrolysis during conjugation reactions, making it more reliable for long-term imaging applications .

Properties

Molecular Formula

C39H44F4N4O11S2

Molecular Weight

884.9 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

InChI

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3

InChI Key

CLDXHCOMIZOUGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.